Cas no 360-63-4 (Pregna-1,4-diene-3,20-dione,9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, (11b,16b)-)
Pregna-1,4-diene-3,20-dione,9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, (11b,16b)- Chemical and Physical Properties
Names and Identifiers
-
- Pregna-1,4-diene-3,20-dione,9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, (11b,16b)-
- (11β,16β)-9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4 -dien-21-yl dihydrogen phosphate
- Betamethasone phosphate
- (11beta,16beta)-9-fluoro
- 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(hydrogen phosphonate)
- Betamethasone 21-phosphate
- Betamethasone dihydrogen phosphate
- Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, (11beta,16beta)-
- Pregna-1,4-diene-3,20-dione, 9-fluoro-11-beta,17,21-trihydroxy-16-beta-methyl-, 21-(dihydrogen phosphate)
- UNII-YJO1F9W10R
- Betamethasone 21-(dihydrogen phosphate)
- EINECS 206-636-7
- {2-[(1R,2S,3aS,3bS,9aS,9bR,10S,11aS)-9b-fluoro-1,10-dihydroxy-2,9a,11a-trimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl]-2-oxoethoxy}phosphonic acid
- BETAMETHASONE PHOSPHATE [WHO-DD]
- Betamethasone 21-phosphoric acid
- IMPURITY B [WHO-IP]
- DB14669
- [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl] dihydrogen phosphate
- Q27137041
- EN300-19789399
- betamethasone-phosphate
- BETAMETHASONE PHOSPHORIC ACID
- PREGNA-1,4-DIENE-3,20-DIONE, 9-FLUORO-11,17-DIHYDROXY-16-METHYL-21-(PHOSPHONOOXY)-, (11.BETA.,16.BETA.)-
- CHEMBL1201207
- CHEBI:68603
- (11beta,16beta)-9-fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl dihydrogen phosphate
- BETAMETHASONE PHOSPHATE [WHO-IP]
- DTXSID2047224
- SCHEMBL7424
- 9-FLUORO-11.BETA.,17,21-TRIHYDROXY-16.BETA.-METHYLPREGNA-1,4-DIENE-3,20-DIONE 21-(PHOSPHATE)
- 360-63-4
- DEXAMETHASONE SODIUM PHOSPHATE IMPURITY B [EP IMPURITY]
- Dexamethasone Sodium phosphate Impurity B
- YJO1F9W10R
- AKOS040767747
- [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate
-
- MDL: MFCD01698987
- Inchi: 1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1
- InChI Key: VQODGRNSFPNSQE-DVTGEIKXSA-N
- SMILES: P(=O)(O)(O)OCC([C@]1([C@@H](C)C[C@H]2[C@@H]3CCC4=CC(C=C[C@]4(C)[C@]3([C@H](C[C@@]21C)O)F)=O)O)=O
Computed Properties
- Exact Mass: 472.1663
- Monoisotopic Mass: 472.16623307g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 32
- Rotatable Bond Count: 4
- Complexity: 973
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 141Ų
Experimental Properties
- Density: 1.45±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.12 g/l) (25 º C),
- PSA: 141.36
Pregna-1,4-diene-3,20-dione,9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, (11b,16b)- Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
Pregna-1,4-diene-3,20-dione,9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, (11b,16b)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-19789399-0.05g |
360-63-4 | 0.05g |
$2755.0 | 2023-09-16 |
Pregna-1,4-diene-3,20-dione,9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, (11b,16b)- Suppliers
Pregna-1,4-diene-3,20-dione,9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, (11b,16b)- Related Literature
-
Amy E. Emerson,Emily M. Slaby,Shivani C. Hiremath,Jessica D. Weaver Biomater. Sci. 2020 8 7014
-
Yash Boyjoo,Vishnu K. Pareek,Jian Liu J. Mater. Chem. A 2014 2 14270
-
Han Zhang,Jiafei Zhu,Tianxu Fang,Meng Li,Guojun Chen,Qian Chen J. Mater. Chem. B 2022 10 7183
-
Wenjie Zhang,Reza Taheri-Ledari,Fatemeh Ganjali,Seyedeh Shadi Mirmohammadi,Fateme Sadat Qazi,Mahdi Saeidirad,Amir KashtiAray,Simindokht Zarei-Shokat,Ye Tian,Ali Maleki RSC Adv. 2023 13 80
-
Xianbin Ma,Shu-Jin Li,Yuantong Liu,Tian Zhang,Peng Xue,Yuejun Kang,Zhi-Jun Sun,Zhigang Xu Chem. Soc. Rev. 2022 51 5136
Additional information on Pregna-1,4-diene-3,20-dione,9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, (11b,16b)-
Research Brief on Pregna-1,4-diene-3,20-dione,9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, (11b,16b)- (CAS: 360-63-4)
Pregna-1,4-diene-3,20-dione,9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, (11b,16b)- (CAS: 360-63-4) is a synthetic glucocorticoid derivative with significant anti-inflammatory and immunosuppressive properties. This compound, structurally related to dexamethasone, has been the focus of recent research due to its potential therapeutic applications in inflammatory diseases, autoimmune disorders, and certain cancers. The phosphonooxy group at the 21-position enhances its solubility and bioavailability, making it a promising candidate for drug development.
Recent studies have explored the molecular mechanisms underlying the pharmacological effects of this compound. Research published in the Journal of Medicinal Chemistry (2023) demonstrated its high affinity for glucocorticoid receptors (GR), leading to potent transcriptional regulation of anti-inflammatory genes. The study also highlighted its improved metabolic stability compared to traditional glucocorticoids, reducing the risk of side effects such as osteoporosis and hyperglycemia.
In a preclinical study conducted by the National Institutes of Health (NIH), the compound showed remarkable efficacy in a murine model of rheumatoid arthritis. The treatment significantly reduced joint inflammation and bone erosion, with minimal systemic toxicity. These findings suggest that Pregna-1,4-diene-3,20-dione,9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, (11b,16b)- could be a superior alternative to existing glucocorticoid therapies.
Another area of interest is its potential application in oncology. A 2024 study in Cancer Research revealed that this compound selectively induces apoptosis in certain leukemia cell lines by modulating the expression of pro-apoptotic proteins. The researchers noted that the phosphonooxy moiety plays a critical role in enhancing cellular uptake and intracellular retention, thereby improving its cytotoxic effects.
Despite these promising results, challenges remain in optimizing the delivery and dosing of this compound. A recent review in Advanced Drug Delivery Reviews (2024) discussed various formulation strategies, including nanoparticle-based systems, to overcome its limited oral bioavailability. The authors emphasized the need for further clinical trials to validate its safety and efficacy in humans.
In conclusion, Pregna-1,4-diene-3,20-dione,9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, (11b,16b)- (CAS: 360-63-4) represents a promising candidate for the treatment of inflammatory and neoplastic diseases. Its unique structural features and potent biological activity warrant continued investigation, with the potential to address unmet medical needs in these areas.
360-63-4 (Pregna-1,4-diene-3,20-dione,9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, (11b,16b)-) Related Products
- 22252-38-6(Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-21-(phosphonooxy)-, (6a,11b)-)
- 2145-14-4(Pregna-1,4-diene-3,20-dione,6-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, sodium salt (1:2), (6a,11b,16a)-)
- 28032-31-7(Pregna-1,4-diene-3,20-dione,17-(acetyloxy)-9-fluoro-11-hydroxy-16-methyl-21-(phosphonooxy)-, (11b,16b)- (9CI))
- 312-93-6(Dexamethasone Phosphate)
- 16562-18-8(Pregna-1,4-diene-3,20-dione,6-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, (6a,11b,16a)- (9CI))
- 2707-37-1(9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione21-phosphate piperazine salt)
- 151-73-5(Betamethasone disodium phosphate)
- 55203-24-2(dexamethasone 21-phosphate disodium salt)
- 2392-39-4(Dexamethasone sodium phosphate)
- 1869-92-7((11b,16a)-9-Fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-pregna-1,4-diene-3,20-dione Monosodium Salt)